Pico145
Overview
Description
Pico145 is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pico145 typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of Substituents: The chlorophenylmethyl, methyl, oxidanylpropyl, and trifluoromethyloxyphenoxy groups are introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution.
Final Assembly: The final compound is assembled through a series of coupling reactions, often catalyzed by transition metals such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Pico145 can undergo various chemical reactions, including:
Oxidation: The oxidanylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chlorophenylmethyl group can be reduced to form the corresponding phenylmethyl derivative.
Substitution: The trifluoromethyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxidanylpropyl group can yield ketones or carboxylic acids, while reduction of the chlorophenylmethyl group can yield phenylmethyl derivatives.
Scientific Research Applications
Pico145 has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Pico145 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-Chlorophenyl)methyl]-3-methyl-1-(3-hydroxypropyl)-8-[3-(trifluoromethyloxy)phenoxy]purine-2,6-dione
- 7-[(4-Chlorophenyl)methyl]-3-methyl-1-(3-aminopropyl)-8-[3-(trifluoromethyloxy)phenoxy]purine-2,6-dione
Uniqueness
The uniqueness of Pico145 lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N4O5/c1-29-19-18(20(33)30(22(29)34)10-3-11-32)31(13-14-6-8-15(24)9-7-14)21(28-19)35-16-4-2-5-17(12-16)36-23(25,26)27/h2,4-9,12,32H,3,10-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJHEJGMSOBHTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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